N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide
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Overview
Description
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of p-tolualdehyde with tert-butanol in the presence of an acid catalyst to form the intermediate tert-butyl-4-methylbenzamide . This intermediate is then reacted with methyl-(4-methylphenyl)sulfamoyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
N-tert-butyl-4-methylbenzamide: A simpler analog with similar structural features but lacking the sulfamoyl group.
N-tert-butyl-4-methoxybenzamide: Another analog with a methoxy group instead of a methyl group.
4-Bromo-N-(tert-butyl)benzamide:
Uniqueness: N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological targets, making the compound a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-11-16(12-10-14)21(5)25(23,24)17-8-6-7-15(13-17)18(22)20-19(2,3)4/h6-13H,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYXVRJIMRFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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